molecular formula C6H15O10P B10774608 Mannose phosphate

Mannose phosphate

Katalognummer B10774608
Molekulargewicht: 278.15 g/mol
InChI-Schlüssel: NDVRKEKNSBMTAX-MVNLRXSJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mannose phosphate is a phosphorylated sugar molecule that plays a crucial role in various biological processes. It is involved in the metabolism of carbohydrates and is a key intermediate in the glycosylation of proteins. This compound is essential for the proper functioning of lysosomal enzymes and is involved in the targeting of these enzymes to lysosomes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Mannose phosphate can be synthesized using various methods. One common method involves the enzymatic phosphorylation of mannose using polyphosphate-dependent mannose kinase. This method is cost-effective and environmentally friendly as it uses polyphosphate instead of adenosine triphosphate (ATP) as a phosphate donor . The reaction conditions typically involve the presence of metal ions, optimal temperature, and substrate concentration to achieve high conversion efficiency.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale enzymatic processes. The enzyme polyphosphate-dependent mannose kinase from Arthrobacter species is often used due to its high efficiency and cost-effectiveness . The process involves optimizing reaction conditions such as temperature, pH, and substrate concentration to maximize yield. The industrial production of this compound is essential for its use in various applications, including pharmaceuticals and biotechnology.

Analyse Chemischer Reaktionen

Types of Reactions: Mannose phosphate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. One of the primary reactions is the isomerization of this compound to fructose phosphate by the enzyme phosphomannose isomerase . This reaction is crucial in the glycolysis and gluconeogenesis pathways.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include metal ions, polyphosphate, and specific enzymes such as phosphomannose isomerase and phosphomannomutase . The reaction conditions typically involve optimal pH, temperature, and substrate concentration to achieve high efficiency and yield.

Major Products Formed: The major products formed from the reactions involving this compound include fructose phosphate and mannose-1-phosphate . These products are essential intermediates in various metabolic pathways and play a crucial role in cellular processes.

Wirkmechanismus

The mechanism of action of mannose phosphate involves its role as a key intermediate in the glycosylation of proteins. This compound is recognized by this compound receptors on the surface of cells, which facilitates the targeting and transport of lysosomal enzymes to lysosomes . This process is essential for the proper functioning of lysosomal enzymes and the degradation of cellular waste products.

Eigenschaften

Molekularformel

C6H15O10P

Molekulargewicht

278.15 g/mol

IUPAC-Name

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal;phosphoric acid

InChI

InChI=1S/C6H12O6.H3O4P/c7-1-3(9)5(11)6(12)4(10)2-8;1-5(2,3)4/h1,3-6,8-12H,2H2;(H3,1,2,3,4)/t3-,4-,5-,6-;/m1./s1

InChI-Schlüssel

NDVRKEKNSBMTAX-MVNLRXSJSA-N

Isomerische SMILES

C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O.OP(=O)(O)O

Kanonische SMILES

C(C(C(C(C(C=O)O)O)O)O)O.OP(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.